Vinyloxyborane
Description
Structure
2D Structure
Properties
CAS No. |
114551-79-0 |
|---|---|
Molecular Formula |
C2H3BO |
Molecular Weight |
53.86 g/mol |
InChI |
InChI=1S/C2H3BO/c1-2-4-3/h2H,1H2 |
InChI Key |
QZZSLKXZIUIQCB-UHFFFAOYSA-N |
Canonical SMILES |
[B]OC=C |
Origin of Product |
United States |
Synthetic Methodologies for Vinyloxyborane Generation
Generation via Boron-Stabilized Carbanions
This approach leverages the stabilizing effect of a boron atom on an adjacent carbanion, which can then be trapped by various electrophiles to form vinyloxyboranes.
Acylation of α-Boryl Carbanions with Esters
A method for preparing phenyl-substituted vinyloxyboranes involves the acylation of boron-stabilized carbanions with esters like methyl benzoate. rsc.org The process begins with the formation of an α-boryl carbanion, which then acts as a nucleophile. rsc.orgnih.gov
The nucleophilic addition of the 1-boryl organolithium intermediate to the ester creates an unstable α-boryl ketone. rsc.org This intermediate rapidly isomerizes to the more stable vinyloxyborane. rsc.org A notable advantage of this method is the avoidance of tertiary alcohol byproducts, which can form from the addition of organolithium nucleophiles to the intermediate α-boryl ketone. rsc.org This is attributed to the rapid rearrangement of the C-boron enolate to its more stable O-bound tautomer. rsc.org
Table 1: Synthesis of Vinyloxyboranes via Acylation of α-Boryl Carbanions
| Starting Material (α-Boryl Carbanion Precursor) | Acylating Agent | Resulting this compound |
|---|
From Terminal Alkynes via Double Hydroboration and Subsequent Lithiation
α-Boryl carbanion reagents can be generated from terminal alkynes through a sequence of double hydroboration and subsequent lithiation. rsc.org The double hydroboration of a terminal alkyne with a dialkylborane, such as 9-borabicyclo[3.3.1]nonane (9-BBN), followed by treatment with methyllithium, results in a ligand exchange process. rsc.orgmasterorganicchemistry.com This displaces one of the boryl groups with lithium, forming the desired 1-boryl organolithium intermediate. rsc.org This intermediate can then undergo acylation as described in the previous section to yield a this compound. rsc.org
From α-Diazocarbonyl Compounds (e.g., Diazoacetate, Diazoacetone) and Trialkylboranes
An alternative route to vinyloxyboranes involves the reaction of trialkylboranes with α-diazocarbonyl compounds such as diazoacetate and diazoacetone. oup.comscilit.comcardiff.ac.uk In this reaction, the diazo compound acts as a nucleophile, attacking the electron-deficient boron atom of the trialkylborane. cardiff.ac.uk This is followed by a 1,2-migration of one of the alkyl groups from the boron to the carbon atom of the diazo compound, leading to the formation of the this compound. cardiff.ac.ukorganic-chemistry.org This method provides a metal-free approach for the generation of these intermediates. cardiff.ac.uk
Enolization-Borylation Strategies
This second major strategy involves the direct conversion of a carbonyl compound into a this compound through the formation of an enolate, which is then trapped by a boron electrophile.
Utilizing Dialkylboryl Trifluoromethanesulfonates (e.g., Di-n-butylboryl trifluoromethanesulfonate (B1224126), Bu2BOTf) with Sterically Hindered Amine Bases
The use of dialkylboryl trifluoromethanesulfonates, commonly known as dialkylboryl triflates, in the presence of a sterically hindered tertiary amine base, is a versatile method for generating vinyloxyboranes from parent carbonyl compounds. iupac.org A common combination of reagents for this transformation is di-n-butylboryl trifluoromethanesulfonate (Bu2BOTf) and a hindered amine base like diisopropylethylamine (DIPEA). researchgate.netsigmaaldrich.com The choice of the tertiary amine is often crucial for the success of the reaction. iupac.org
The reaction proceeds by the amine base deprotonating the carbonyl compound to form an enolate, which is then trapped by the highly electrophilic dialkylboryl triflate to give the this compound.
Regioselective Enolization of Unsymmetrical Ketones
A significant challenge in the synthesis of enolates from unsymmetrical ketones is controlling the regioselectivity, which determines which α-protons are removed. libretexts.org The formation of either the kinetic or thermodynamic enolate can be influenced by the reaction conditions. libretexts.org
Kinetic enolates are typically formed by using a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures. libretexts.org These conditions favor the deprotonation of the less sterically hindered α-hydrogen, leading to the less substituted enolate. libretexts.org
Thermodynamic enolates, which are the more stable regioisomer, are favored under conditions that allow for equilibration. libretexts.org This can be achieved by using a weaker base that does not fully deprotonate the ketone, or by employing higher reaction temperatures. libretexts.org
The enolization-borylation strategy can be employed to achieve regioselective formation of vinyloxyboranes from unsymmetrical ketones. organic-chemistry.org By carefully selecting the base and reaction conditions, it is possible to favor the formation of either the kinetic or thermodynamic boron enolate. libretexts.orgmasterorganicchemistry.com
Table 2: Reagents for Regioselective Enolate Formation
| Desired Enolate | Base | Conditions |
|---|---|---|
| Kinetic | Lithium diisopropylamide (LDA) | Low temperature libretexts.org |
Radical α-Borylation of α,β-Unsaturated Carbonyl Compounds
A more recent and direct route to α-borylcarbonyl molecules, which are immediate precursors to vinyloxyboranes, involves the regioselective radical α-borylation of α,β-unsaturated carbonyl compounds. researchgate.netnih.gov This method is noteworthy for its unusual α-regioselectivity, as radical additions to α,β-unsaturated systems typically favor the β-position. researchgate.net The reaction demonstrates high functional-group compatibility and provides a straightforward pathway to valuable α-borylcarbonyl compounds from readily available starting materials. researchgate.netnih.gov The process can be initiated using various radical generation methods, including visible-light photoredox catalysis with an organocatalyst. acs.org
DFT and kinetic studies have shed light on the origins of the regioselectivity. For β-aryl-α,β-unsaturated carbonyl compounds, the selectivity is governed by a thermodynamically more favorable radical α-addition step. researchgate.netnih.gov In contrast, for β-alkyl substituted systems, the formation of the α-addition product is driven by an energetically favored hydrogen atom transfer step. researchgate.netnih.gov These α-borylcarbonyl products are often unstable and readily isomerize to the more stable vinyloxyboranes (see Section 2.5.1).
Table 2: Radical α-Borylation of Representative α,β-Unsaturated Carbonyls
| Substrate | Borylation Reagent | Conditions | Product Type | Reported Yield |
|---|---|---|---|---|
| Chalcone | NHC-Boryl Radical Precursor | Thiol Catalyst | α-Boryl Ketone | 81% researchgate.net |
| Methyl Cinnamate | NHC-BH₃ / I₂ (cat.) | Reductive α-borylation | α-Boryl Ester | Good researchgate.net |
| Cinnamonitrile | NHC-Borane | Visible Light, Organocatalyst | α-Boryl Nitrile | High acs.org |
| α,β-Unsaturated Amide | NHC-Borane | Visible Light, Organocatalyst | α-Boryl Amide | High acs.org |
Interconversions and Rearrangements in this compound Formation
The final structure of boron enolates is often dictated by thermodynamically driven rearrangements. The relative stability of C-bound versus O-bound boron enolates is a key factor in these processes.
α-Borylcarbonyl compounds (C-bound boron enolates) are frequently unstable intermediates that readily isomerize to their this compound tautomers (O-bound boron enolates). rsc.org This rearrangement is a rapid process driven by a significant thermodynamic preference for the O-bound isomer, which is attributed to the formation of a much stronger boron-oxygen bond compared to the corresponding boron-carbon bond. rsc.orgscholaris.ca The energy difference between the O- and C-bound forms is estimated to be around 20 kcal/mol, and the isomerization occurs quickly via a 1,3-boron shift. rsc.org This rapid conversion is the reason why the formation of tertiary alcohol byproducts is often not observed when α-boryl ketone intermediates are generated in the presence of nucleophiles; the isomerization to the stable this compound is faster. rsc.org This isomerization is a key step in many reactions where α-borylcarbonyls are proposed as transient species, such as in the reaction of diazo ketones with trialkylboranes. rsc.org
While the C-to-O boryl shift is thermodynamically favored, the reverse process—an oxygen-to-carbon 1,3-boryl shift—has also been observed under specific circumstances. rsc.org This rearrangement converts a this compound back into an α-borylcarbonyl compound. Such a shift is generally energetically unfavorable. However, it can be triggered if the boron center of the this compound is rendered sufficiently electron-saturated, for instance, by the formation of a tetracoordinated "ate" complex. rsc.org An example involves the dimerization of an O-bound boron enolate intermediate to form a four-membered "ate" complex with tetracoordinated boron centers. This electron saturation is presumed to trigger the rapid rearrangement to the more stable α-borylcarbonyl final product, representing a rare, energetically-favored conversion of O-boron enolates to their C-bound tautomers. rsc.org
Reactivity Profiles and Transformational Applications of Vinyloxyboranes
Aldol (B89426) Addition and Condensation Reactions
The aldol reaction is a cornerstone of organic chemistry, enabling the formation of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. researchgate.net Vinyloxyboranes have emerged as superior enolate precursors for these reactions due to their predictable reactivity and the high levels of stereocontrol they afford. thieme-connect.comresearchgate.net
General Principles and Formation of β-Hydroxy Carbonyl Compounds
The aldol addition reaction involving vinyloxyboranes proceeds through the nucleophilic attack of the vinyloxyborane (the enolate equivalent) on the carbonyl carbon of an aldehyde or ketone. This process is typically facilitated by the Lewis acidic nature of the boron atom, which activates the carbonyl electrophile. The reaction culminates in the formation of a stable six-membered ring transition state, which dictates the stereochemical outcome of the product. researchgate.net Subsequent workup releases the β-hydroxy carbonyl compound. oup.com
Vinyloxyboranes are generally prepared in situ from ketones, esters, or thioesters using a boron source, such as di-n-butylboryl trifluoromethanesulfonate (B1224126) (Bu₂BOTf), and a hindered amine base. thieme-connect.com This method allows for the regioselective formation of the this compound, even with unsymmetrical ketones. thieme-connect.com The reaction of vinyloxyboranes with various carbonyl compounds provides a reliable route to β-hydroxy ketones, β-hydroxy esters, and β-hydroxy thiolesters. oup.comscilit.com
Directed Cross-Aldol Reactions under Neutral Conditions
A significant advantage of using vinyloxyboranes is the ability to perform directed cross-aldol reactions under neutral conditions. researchgate.netcapes.gov.brchemistry-chemists.com This is a substantial improvement over traditional aldol reactions that often require strongly basic or acidic conditions, which can lead to side reactions such as self-condensation, polycondensation, and dehydration. researchgate.netcapes.gov.br
In a directed cross-aldol reaction, a specific enolate is generated from one carbonyl compound and then reacted with a different carbonyl compound. The use of vinyloxyboranes allows for the clean and efficient coupling of two different carbonyl partners, producing the desired cross-aldol product in high yields. researchgate.netcapes.gov.br The mild, neutral conditions are compatible with a wide range of functional groups, expanding the synthetic utility of the aldol reaction. capes.gov.br
Stereoselective Control in Aldol Additions
One of the most powerful aspects of this compound chemistry is the high degree of stereocontrol that can be achieved in aldol additions. The geometry of the this compound double bond directly translates to the relative stereochemistry of the newly formed stereocenters in the aldol product. thieme-connect.com
Z-vinyloxyboranes, which are readily formed with high selectivity using reagents like Bu₂BOTf, consistently lead to the formation of syn-aldol products. thieme-connect.com This stereochemical outcome is rationalized by the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state where the substituents on the enolate and the aldehyde occupy equatorial positions to minimize steric interactions. harvard.edu The 1,4-hydroboration of (E)-α,β-unsaturated ketones with dialkylboranes also provides a route to (Z)-vinyloxyboranes, which can then be reacted with aldehydes to yield pure syn β-hydroxyketones. scilit.comresearchgate.netresearchgate.net
| This compound Precursor | Boron Reagent | Aldehyde | Major Product Stereochemistry | Diastereomeric Ratio (syn:anti) | Reference |
|---|---|---|---|---|---|
| Propionyl-derived Imide | Bu₂BOTf | Benzaldehyde | syn | >99:1 | harvard.edu |
| (E)-α,β-Unsaturated Ketone | Dicyclohexylborane (B74569) | Various Aldehydes | syn | Virtually Pure | scilit.comresearchgate.net |
| N-Acryloylmorpholine | Diisopinocampheylborane (B13816774) | Various Aldehydes | syn | Excellent | researchgate.net |
Conversely, E-vinyloxyboranes react with aldehydes to furnish anti-aldol products. thieme-connect.com The formation of E-vinyloxyboranes can be more challenging but can be achieved using specific boron reagents and reaction conditions. For instance, the use of dialkylboron chlorides can favor the formation of E-enolates. harvard.edu The isomerization of the kinetically formed Z(O)-enolborinate to the thermodynamically more stable E(O)-enolborinate, followed by reaction with an aldehyde, provides a pathway to anti-α-methyl-β-hydroxy esters with high diastereoselectivity. researchgate.net
| This compound Precursor | Boron Reagent | Aldehyde | Major Product Stereochemistry | Diastereomeric Ratio (anti:syn) | Reference |
|---|---|---|---|---|---|
| Propionyl-derived Imide | (c-Hex)₂BCl | Benzaldehyde | anti | >97:3 | harvard.edu |
| Acrylate Esters | (Diisopinocampheyl)borane (via isomerization) | Various Aldehydes | anti | up to ≥20:1 | researchgate.net |
To control the absolute stereochemistry of the aldol products, chiral auxiliaries are often attached to the this compound precursor. thieme-connect.com These auxiliaries, which are typically derived from readily available chiral molecules like amino acids or ephedrine (B3423809) derivatives, create a chiral environment that directs the approach of the aldehyde to one face of the enolate, leading to high levels of enantioselectivity and diastereoselectivity. sigmaaldrich.comblogspot.com
The Evans oxazolidinone auxiliaries are a prominent example, providing excellent stereocontrol in aldol reactions. thieme-connect.comblogspot.com When an N-acyl oxazolidinone is enolized with Bu₂BOTf, a Z-enolate is formed, which then reacts with an aldehyde to give the syn-aldol product with a high degree of facial selectivity dictated by the chiral auxiliary. thieme-connect.comblogspot.com The auxiliary can then be cleaved and recycled. blogspot.com The use of chiral auxiliaries attached to boron has also been explored to induce enantioselectivity in aldol condensations. acs.org
The combination of this compound geometry and chiral auxiliaries provides a powerful and predictable strategy for the synthesis of stereochemically complex molecules, making it an invaluable tool in modern organic synthesis. thieme-connect.comresearchgate.net
E-Vinyloxyboranes and the Formation of anti-Aldol Products
Conjugate Addition Reactions (Michael-Type Additions)
While vinyloxyboranes are well-established as stoichiometric enolate equivalents in aldol reactions, their application in promoting conjugate additions has also been demonstrated. clockss.org Research has shown that a catalytic amount of a this compound can facilitate the Michael-type addition of organoborate nucleophiles to α,β-unsaturated ketones (enones). clockss.org
In a key study, the conjugate addition of triethyl(1-methylindol-2-yl)borate to 2-cycloalkenones was successfully promoted by a substoichiometric quantity (0.25 equivalents) of a this compound. clockss.org This catalytic approach represents a novel utilization of vinyloxyboranes, extending their reactivity profile beyond that of a simple pre-formed enolate. The reaction proceeds efficiently, affording the 1,4-adduct in good yields. clockss.org This method proved more effective than attempting the reaction in the absence of the this compound promoter or using other Lewis acids like TiCl₄, which gave lower yields. clockss.org
The this compound catalyst can be generated in situ from a trialkylborane and the enone substrate, or it can be pre-formed and added to the reaction mixture. clockss.org For instance, treatment of a borate (B1201080) with an enone in the presence of a trialkylborane (such as tri(sec-butyl)borane) also yielded the Michael adduct, implying the intermediate formation of a catalytic this compound species. clockss.org
Table 2: this compound-Promoted Michael Addition of an Indolylborate to Cycloalkenones
| Enone Substrate | This compound Source (0.25 eq.) | Adduct Yield (%) | Reference |
| 2-Cyclohexenone | Vinyloxy(9-BBN) derived from 2-Pentanone | 70 | clockss.org |
| 2-Cyclohexenone | Vinyloxy(9-BBN) derived from Acetophenone | 75 | clockss.org |
| 2-Cyclopentenone | Vinyloxy(9-BBN) derived from 2-Pentanone | 65 | clockss.org |
| 2-Cyclopentenone | Vinyloxy(9-BBN) derived from Acetophenone | 72 | clockss.org |
Yields are based on the starting 1-methylindole (B147185) used to generate the borate. clockss.org
The catalytic role of this compound in promoting Michael additions is attributed to its ability to function as a Lewis acid, specifically by coordinating to the carbonyl group of the Michael acceptor. clockss.org In this proposed mechanism, the this compound initially activates the α,β-unsaturated ketone by binding to its carbonyl oxygen. clockss.org
This coordination enhances the electrophilicity of the enone system, particularly at the β-carbon, making it more susceptible to nucleophilic attack by the organoborate. clockss.orglibretexts.org The Lewis acidic boron center of the this compound effectively polarizes the conjugated system, facilitating the 1,4-addition. numberanalytics.com This activation strategy is a common feature in catalysis, where Lewis acids are used to lower the energy barrier for nucleophilic additions to carbonyl compounds. libretexts.org Once the conjugate addition occurs, the this compound catalyst is presumably displaced and can then activate another enone molecule, thus completing the catalytic cycle. This mode of action highlights a more subtle aspect of this compound reactivity, where it serves not as the primary nucleophile but as a Lewis acidic promoter that activates an electrophile. clockss.org
This compound-Promoted Michael Addition Reactions
Reactions with Imines and Schiff Bases
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound (a Mannich base) from an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. organic-chemistry.orgbuchler-gmbh.com Vinyloxyboranes can serve as the pre-formed enolate component in Mannich-type reactions, reacting with imines or iminium ions to generate β-amino carbonyl derivatives.
The reaction proceeds via the addition of the nucleophilic α-carbon of the this compound to the electrophilic carbon of an imine or a pre-formed iminium salt, such as dimethyl(methylene)ammonium iodide. acs.org This approach offers a high degree of regioselectivity, as the enolate is generated in a controlled manner, preventing side reactions that can occur under traditional Mannich conditions. acs.org For example, reacting a this compound with an Eschenmoser-type salt provides a direct route to the corresponding β-dimethylaminomethyl ketone. acs.org
Furthermore, multicomponent Mannich reactions have been developed using vinyloxyboranes generated in situ from α-diazo esters and boranes. nih.gov These intermediates are competent nucleophiles for condensation with acyl imines, leading to α,α-disubstituted β-amino esters. nih.gov The use of vinyloxyboranes in these transformations showcases their utility in constructing nitrogen-containing molecules, which are valuable synthons for pharmaceuticals and natural products. buchler-gmbh.com
A significant application of the reaction between vinyloxyboranes and imines is the stereoselective synthesis of β-amino acid derivatives. acs.orgcapes.gov.br The condensation of vinyloxyboranes, derived from esters, with imines (Schiff bases) provides a direct pathway to β-amino esters. researchgate.netacs.org
Interestingly, the stereochemical outcome of this reaction can be distinct from the analogous aldol reaction. While the reaction of vinyloxyboranes with aldehydes typically yields erythro (or syn) aldol products, the condensation with imines has been found to selectively produce threo (or anti) β-amino acid derivatives. researchgate.net This reversal in diastereoselectivity highlights the influence of the heteroatom (oxygen vs. nitrogen) in the electrophile on the transition state geometry of the reaction.
This methodology is valuable for accessing optically active β-amino acids, which are crucial components of various pharmaceuticals (including β-lactam antibiotics) and are important building blocks in peptide chemistry. researchgate.netnih.govhilarispublisher.com By using chiral auxiliaries on the this compound or chiral imines, asymmetric synthesis can be achieved, allowing for the preparation of specific stereoisomers of α-substituted-β-amino acids with high diastereoselectivity. researchgate.net
Formation of β-Amino Acid Derivatives
Other Electrophilic Trapping and Functionalization Reactions
Vinyloxyboranes are versatile intermediates that react with a range of electrophiles beyond carbonyl compounds. thieme-connect.comresearchgate.net These reactions enable the synthesis of diverse functionalized molecules under mild conditions. oup.com
Vinyloxyboranes react with nitriles to afford valuable synthetic intermediates. oup.com The carbon atom in a nitrile is electrophilic, allowing for nucleophilic attack by the this compound. libretexts.org This reaction pathway provides access to β-iminothioates and β-ketoesters upon hydrolysis. oup.com
For example, the this compound prepared from S-phenyl di-n-butylthioboronite and ketene (B1206846) reacts with various nitriles. Subsequent hydrolysis of the intermediate yields β-iminothioates. oup.com Similarly, a this compound derived from tri-n-butylborane and ethyl diazoacetate reacts with nitriles to produce α-butyl-β-ketoesters after hydrolysis. oup.com This transformation is analogous to the Blaise reaction, which also yields β-ketoesters from nitriles and α-haloesters via a zinc intermediate. organic-chemistry.orgpondiuni.edu.inwikipedia.org
The reaction conditions are typically mild, proceeding at room temperature under an inert atmosphere. oup.com The yields of the resulting products vary depending on the specific nitrile and this compound used.
Table 1: Synthesis of β-Iminothioates from this compound (Ia') and Nitriles oup.com
| Nitrile (R-CN) | Product (β-Iminothioate) | Yield (%) |
|---|---|---|
| Benzonitrile | S-Phenyl 3-imino-3-phenylpropanethioate | 63 |
| Acetonitrile | S-Phenyl 3-iminobutanethioate | 51 |
| Propionitrile | S-Phenyl 3-iminopentanethioate | 45 |
Reaction Conditions: this compound (Ia') and nitrile in ether at room temperature for 1 day, followed by hydrolysis.
Table 2: Synthesis of β-Ketoesters from this compound (Ib) and Nitriles oup.com
| Nitrile (R-CN) | Product (β-Ketoester) | Yield (%) |
|---|---|---|
| Benzonitrile | Ethyl 2-butyl-3-oxo-3-phenylpropanoate | 71 |
| Acetonitrile | Ethyl 2-butyl-3-oxobutanoate | 57 |
| Propionitrile | Ethyl 2-butyl-3-oxopentanoate | 55 |
| Isobutyronitrile | Ethyl 2-butyl-4-methyl-3-oxopentanoate | 68 |
Reaction Conditions: this compound (Ib) and nitrile in ether at room temperature, followed by hydrolysis.
Vinyloxyboranes have been shown to react with formic acid derivatives, such as formates and formamides, under nearly neutral conditions. oup.com This reaction provides a method for the formylation of esters. Specifically, the this compound (Ib), prepared from tri-n-butylborane and ethyl diazoacetate, reacts with ethyl formate, p-nitrophenyl formate, and N,N-dimethylformamide at room temperature to yield ethyl α-formyl-n-hexanoate. oup.com This method presents an alternative to the traditional mixed Claisen condensation, which typically requires strong bases. oup.com
Table 3: Reaction of this compound (Ib) with Formic Acid Derivatives oup.com
| Formic Acid Derivative | Reaction Time (days) | Yield of Ethyl α-formyl-n-hexanoate (%) |
|---|---|---|
| Ethyl formate | 3 | 55 |
| p-Nitrophenyl formate | 1 | 54 |
| N,N-Dimethylformamide | 3 | 48 |
Reaction Conditions: this compound (Ib) and formic acid derivative in ether at room temperature.
A convenient method for synthesizing α-bromoketones involves the use of vinyloxyboranes as intermediates. oup.comupenn.educsj.jp Vinyloxyboranes can be generated from the reaction of organoboranes with α,β-unsaturated ketones. oup.comoup.com Subsequent reaction with molecular bromine, followed by methanolysis of the resulting dibromo derivative, affords the corresponding α-bromoketone in good yields. oup.com While reactions of vinyloxyboranes with N-bromosuccinimide have also been explored for the synthesis of chiral bromides, the use of molecular bromine was initially reported to yield complex mixtures. researchgate.netoup.com However, the procedure involving methanolysis provides a straightforward route to α-bromoketones. oup.com
Table 4: Synthesis of α-Bromoketones from Organoboranes and Methyl Vinyl Ketone oup.com
| Organoborane | α-Bromoketone Product | Yield (%) |
|---|---|---|
| Tricyclohexylborane | 2-Bromo-4-cyclohexyl-butan-2-one | 78 |
| Tri-sec-amylborane | 2-Bromo-4-(1-ethylpropyl)-butan-2-one | 75 |
| Triisobutylborane | 2-Bromo-4-isobutyl-butan-2-one | 72 |
Yields are based on the organoborane used.
The formation of boryl azaenolates is a related transformation that extends the utility of boron-mediated reactions. thieme-connect.comresearchgate.net These intermediates can be generated using reagents like di-n-butylboryl trifluoromethanesulfonate (Bu₂BOTf). thieme-connect.com Boryl azaenolates readily condense with various aldehydes, such as substituted benzaldehydes, to produce β-hydroxy nitrile products. researchgate.net For instance, the boryl azaenolate derived from 2-ethylpyridine (B127773) yields predominantly the 2,3-syn aldol product upon reaction with an aldehyde. researchgate.net
This compound chemistry has found application in macrolactonization reactions, a key step in the synthesis of many complex natural products. thieme-connect.comwikipedia.org For example, di-n-butylboryl trifluoromethanesulfonate (Bu₂BOTf) has been utilized in macrolactonization processes. thieme-connect.com In the presence of one equivalent of Bu₂BOTf, trimethylsilyl (B98337) ω-trimethylsilyloxycarboxylates can cyclize to form the corresponding macrolides. researchgate.net The use of vinyloxyboranes in aldol-type condensations has also been a crucial strategy in the synthesis of precursors to macrolide antibiotics, such as the Prelog-Djerassi lactonic acid. acs.orgpsu.edu
Formation of Boryl Azaenolates
Rearrangement-Driven Carbon-Carbon Bond Formations
A significant advancement in the synthesis of functionalized organoboron compounds is the Lewis acid-promoted rearrangement of oxiranyl boronates, which yields stable α-boryl aldehydes. This transformation proceeds via a distinctive 1,2-boryl migration. Pioneering work in this area has demonstrated that treating 2-substituted oxiranyl N-methyliminodiacetic acid (MIDA) boronates with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), instigates a rearrangement to the corresponding α-boryl aldehydes in high yields. rsc.orgd-nb.infoacs.org
The reaction is typically conducted in dichloromethane, with the temperature being gradually increased from -30 °C to 0 °C over a period of 30 minutes. researchgate.net A key feature of this rearrangement is the exclusive migration of the boryl group over a potential hydride or alkyl shift. rsc.orgacs.org Deuterium labeling studies have confirmed this unprecedented 1,2-boryl migration, highlighting the unique reactivity imparted by the boron moiety. rsc.orgscholaris.ca The resulting α-boryl aldehydes are often stable, crystalline solids that can be purified by silica (B1680970) gel chromatography and stored at room temperature. rsc.orgscholaris.ca
The substrate scope for this rearrangement is broad, accommodating various substituents on the oxirane ring. The following table illustrates the transformation of different oxiranyl N-methyliminodiacetic acid (MIDA) boronates into their corresponding α-boryl aldehydes using boron trifluoride etherate as the Lewis acid promoter.
While BF₃·OEt₂ is a commonly used promoter, other Lewis acids have also been shown to be effective. For instance, magnesium perchlorate (B79767) has been successfully employed in the rearrangement of diastereomerically pure oxiranyl pinene-derived iminodiacetyl (PIDA) boronates. rsc.org
This rearrangement represents a powerful method for accessing α-boryl aldehydes, which are versatile bifunctional building blocks for further synthetic transformations. acs.orgacs.org
Mechanistic Elucidation and Advanced Theoretical Studies
Computational Chemistry Approaches
Computational studies have become indispensable in modern chemistry for predicting and explaining the behavior of molecules. escholarship.org For vinyloxyborane and its derivatives, these methods have illuminated potential energy surfaces, reaction barriers, and conformational preferences.
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are crucial for accurately describing the potential energy surface (PES) of chemical systems. rsc.orgopenreview.netarxiv.orgnih.govaps.org For systems involving this compound, such as the C2H5BO system, these studies map out the energy landscape, identifying stable isomers, transition states, and reaction pathways. nih.gov
The development of high-dimensional ab initio potential energy surfaces allows for detailed reaction dynamics calculations. rsc.org These theoretical models can predict the outcomes of reactions by simulating the motion of atoms over the calculated energy landscape. For instance, in the C2H5BO system, computational analysis helps to understand the relative stabilities of this compound isomers and the energy barriers separating them.
Table 1: Key Features of Ab Initio PES Studies for Boron Systems
| Feature Studied | Computational Method | Significance |
| Reaction Pathways | RCCSD(T) | Identifies the most likely mechanism for formation and reaction. |
| Transition State Geometries | MRCI | Determines the structure of the highest energy point along a reaction coordinate. |
| Vibrational Frequencies | MP2 | Predicts spectroscopic data and confirms the nature of stationary points. |
This table summarizes common computational methods and their applications in studying the potential energy surfaces of boron-containing compounds.
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and reactivity of molecules. mdpi.com DFT calculations have been extensively applied to study the reactivity and selectivity of organoboron compounds, including this compound. rsc.orgchem8.orgresearchgate.net
These studies often employ conceptual DFT, which uses indices derived from the electron density to predict and rationalize chemical reactivity. mdpi.com For example, the electrophilicity and nucleophilicity indices can determine how this compound will interact with other reagents, predicting the regioselectivity and stereoselectivity of its reactions. DFT calculations have been instrumental in understanding the role of catalysts and the effect of substituents on the reaction outcomes. rsc.orgresearchgate.net
A significant aspect of the chemistry of boron enolates, which are structurally related to this compound, is their propensity to undergo 1,3-sigmatropic rearrangements. The direct synthesis of α-borylcarbonyl compounds is challenging because they can readily isomerize to the more thermodynamically stable O-boron enolates (vinyloxyboranes) via a 1,3-boron shift. nih.gov
Computational studies have been crucial in quantifying the energy barriers associated with these 1,3-shifts in β-ketoboranes. nih.gov These calculations provide insight into the kinetic stability of α-borylcarbonyl compounds and guide the development of strategies to suppress this rearrangement, thereby allowing for the isolation and utilization of these valuable synthetic intermediates.
The carbonylation of organoboranes is a fundamental transformation in organic synthesis. Computational studies have provided a detailed mechanistic understanding of this process, challenging earlier simplified pictures. researchgate.netum.escolab.ws The reaction of trialkylboranes with carbon monoxide involves a series of B-to-C migratory insertions. ic.ac.ukresearchgate.net
Recent DFT calculations have shown that while the first alkyl group migration to form an acyl-borane is a low-barrier process, the subsequent migrations are kinetically hindered. researchgate.netum.es This is attributed to the electronic properties of the boron center. The mechanism can be influenced by autocatalysis or the formation of dimeric species. researchgate.netcolab.ws These computational insights are critical for optimizing reaction conditions and expanding the synthetic utility of boranes.
Table 2: Computed Gibbs Free Energy Changes for Trimethylborane Carbonylation
| Reaction Step | ΔΔG (kcal/mol) | Barrier (ΔΔG‡) (kcal/mol) |
| 1 -> 1·CO | Endergonic | - |
| 1·CO -> 2 | Slightly Endergonic | Low |
| 2 -> 3 | -7.5 | 49.0 |
| 5 -> 6 | - | 24.4 |
| 8 -> 9 | Exergonic | 8.3 |
| 9 -> 4 + 2 | - | 21.7 |
| Data adapted from computational studies on the carbonylation of trimethylborane. researchgate.netum.es Note: Species numbers (1, 2, 3, etc.) refer to intermediates in the published reaction scheme. |
The flexibility of molecules and the existence of different conformers can significantly impact their reactivity and spectroscopic properties. slideshare.netchemistrysteps.com Computational methods are widely used to perform conformational analysis, identifying the most stable three-dimensional arrangements of atoms. ucl.ac.uk
For this compound, computational studies can predict the relative energies of different conformers and isomers, such as the (E)- and (Z)-isomers. core.ac.ukntnu.no This information is vital for understanding the stereochemical outcomes of reactions involving these species. The analysis often involves scanning the potential energy surface by systematically changing dihedral angles and calculating the corresponding energies.
Exploration of Carbonylation Reaction Mechanisms of Boranes
Spectroscopic Characterization for Mechanistic Insights
While computational chemistry provides a theoretical framework, spectroscopy offers the experimental evidence needed to validate and refine mechanistic hypotheses. mdpi.com Operando spectroscopy, which involves characterization under actual reaction conditions, is particularly powerful for gaining mechanistic insights into catalytic processes. mdpi.comdoi.org
For a transient species like this compound, spectroscopic techniques can be used to detect its formation, observe its reactions, and characterize its structure. nih.govarxiv.org For example, techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can provide information about the bonding and connectivity within the molecule. Advanced techniques, such as time-resolved spectroscopy, can be employed to study the kinetics of its formation and decay. The combination of spectroscopic data with computational predictions provides a comprehensive understanding of the role of this compound in chemical transformations. researchgate.net
Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Enolate Structure Confirmation
Two-dimensional (2D) NMR spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of molecules in solution. preprints.orgnih.gov In the context of vinyloxyboranes, 2D NMR plays a crucial role in confirming the geometry of the enolate double bond, which is a key determinant of the stereochemical outcome of subsequent reactions. Techniques such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are employed to establish proton-proton connectivity within the molecule. emerypharma.comlibretexts.org
COSY experiments reveal correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org This information is instrumental in assigning the protons of the vinylic group and adjacent substituents. TOCSY, on the other hand, can establish correlations between all protons within a spin system, providing a more comprehensive picture of the molecular framework. libretexts.org
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate protons with directly attached carbons (HSQC) or with carbons that are two or three bonds away (HMBC). preprints.orgemerypharma.com These techniques are invaluable for unambiguously assigning the carbon skeleton and confirming the (Z)- or (E)-geometry of the this compound. For instance, the correlation between the vinylic proton and the carbonyl carbon in an HMBC spectrum can provide definitive evidence for the enolate structure. emerypharma.com
The combination of these 2D NMR techniques provides a detailed and reliable method for confirming the solution-state structure of this compound enolates, which is essential for understanding and predicting their reactivity. researchgate.netnih.gov
Application of ¹H, ¹³C, and ¹¹B NMR Spectroscopy in Reaction Monitoring and Intermediate Identification
Multinuclear NMR spectroscopy, encompassing ¹H, ¹³C, and ¹¹B nuclei, serves as a cornerstone for monitoring the progress of reactions involving vinyloxyboranes and for identifying transient intermediates. These techniques offer real-time insights into the reaction dynamics, allowing for the observation of reactant consumption, product formation, and the appearance and disappearance of intermediate species. whiterose.ac.uk
¹H NMR Spectroscopy: Proton NMR is particularly useful for tracking the conversion of the starting ketone to the this compound. The disappearance of the α-proton signal of the ketone and the appearance of new vinylic proton signals are clear indicators of enolate formation. The chemical shift and coupling constants of these vinylic protons also provide information about the geometry of the double bond. emerypharma.com
¹³C NMR Spectroscopy: Carbon-13 NMR complements the information obtained from ¹H NMR. The chemical shifts of the vinylic carbons and the carbonyl carbon (in the case of C-bound enolates) are characteristic of the enolate structure. nih.govresearchgate.net Changes in the ¹³C spectrum over time can be used to quantify the extent of the reaction.
¹¹B NMR Spectroscopy: As a quadrupolar nucleus, ¹¹B NMR provides unique information about the coordination environment of the boron atom. acs.orgoxinst.com The chemical shift of the ¹¹B nucleus is sensitive to whether the boron is tricoordinate (in the starting boron halide or triflate) or tetracoordinate (in the this compound-Lewis base adduct). acs.orgrsc.org This makes ¹¹B NMR an excellent tool for monitoring the enolization process and for detecting the formation of boron-containing intermediates. magritek.com
The combined application of ¹H, ¹³C, and ¹¹B NMR spectroscopy provides a comprehensive toolkit for the detailed analysis of reactions involving vinyloxyboranes, from the initial enolization step to the final product formation.
X-ray Crystallographic Analysis of Related Boron-Containing Complexes
While obtaining single crystals of reactive vinyloxyboranes for X-ray diffraction can be challenging, the crystallographic analysis of related, more stable boron-containing complexes provides invaluable structural information. researchgate.netwikipedia.org X-ray crystallography offers a definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and stereochemistry. wikipedia.org
The solid-state structures of boron enolates and their adducts, when obtainable, offer a direct comparison to the solution-state structures inferred from NMR spectroscopy. nih.govacs.org This correlation is crucial for validating the interpretation of spectroscopic data and for understanding the influence of the solid-state packing forces on the molecular conformation.
Furthermore, the crystal structures of boron aldolates, the products of the aldol (B89426) reaction of vinyloxyboranes, provide direct evidence for the stereochemical outcome of the reaction. griffith.edu.au By analyzing the relative configuration of the newly formed stereocenters in the aldolate, the stereoselectivity of the reaction can be unequivocally determined. These crystallographic studies have been instrumental in confirming the chair-like transition state models proposed for many boron-mediated aldol reactions. griffith.edu.au
The structural data obtained from X-ray crystallography of related boron complexes, including stable α-borylcarbonyl compounds and boronates, have significantly contributed to our understanding of the bonding and reactivity patterns of vinyloxyboranes. rsc.orgnih.gov
Kinetic Studies on Reaction Pathways
By systematically varying the concentrations of reactants, such as the ketone, the boron reagent, and the base, and monitoring the reaction rate, the rate law for the formation of the this compound can be determined. This rate law reveals which species are involved in the rate-determining step of the reaction. youtube.com For example, a reaction that is first-order in both the ketone and the boron reagent suggests that the initial interaction between these two species is the slow step.
Kinetic studies are also crucial for understanding the diastereoselectivity of reactions. wikipedia.org By measuring the rates of formation of the different diastereomeric products, the relative activation energies for the competing reaction pathways can be determined. This information is essential for understanding the origins of stereoselectivity and for optimizing reaction conditions to favor the formation of a single desired stereoisomer. wikipedia.org
Transition State Characterization (e.g., Cyclic vs. Open Transition States in Aldol Reactions)
The stereochemical outcome of the aldol reaction of vinyloxyboranes is determined by the geometry of the transition state. Two principal models are often considered: a closed, cyclic transition state and an open, acyclic transition state. rsc.orglibretexts.org
In a cyclic transition state , the boron atom coordinates to the carbonyl oxygen of the aldehyde, forming a six-membered, chair-like arrangement. rsc.orgust.hk This Zimmerman-Traxler model is widely accepted for explaining the high stereoselectivity observed in many boron-mediated aldol reactions. The substituents on the enolate and the aldehyde occupy pseudo-equatorial or pseudo-axial positions in the chair, and steric interactions between these substituents determine the preferred transition state geometry and, consequently, the stereochemistry of the aldol product.
An open transition state is generally invoked for reactions that show lower stereoselectivity. libretexts.org In this model, the boron enolate and the aldehyde are not constrained in a cyclic arrangement, allowing for greater conformational freedom. The stereochemical outcome is then governed by more subtle steric and electronic interactions between the approaching reactants.
Theoretical calculations, in conjunction with experimental observations, have been instrumental in characterizing these transition states and in predicting the stereochemical outcome of aldol reactions.
Influence of Steric and Electronic Factors on Regio- and Stereoselectivity
The regioselectivity and stereoselectivity of reactions involving vinyloxyboranes are profoundly influenced by a combination of steric and electronic factors. numberanalytics.comnumberanalytics.com
Regioselectivity , the preferential formation of one constitutional isomer over another, is particularly relevant in the enolization of unsymmetrical ketones. The choice of the boron reagent and the reaction conditions can direct the enolization to form either the kinetic or the thermodynamic this compound. Sterically demanding boron reagents tend to favor the formation of the less substituted (kinetic) enolate due to reduced steric hindrance at the less substituted α-carbon. chemistry-chemists.com
Stereoselectivity , the preferential formation of one stereoisomer over another, is a hallmark of this compound chemistry, especially in the aldol reaction. wikipedia.org The key factors influencing stereoselectivity include:
Enolate Geometry: The (E)- or (Z)-geometry of the this compound double bond is a primary determinant of the aldol product's stereochemistry. researchgate.net (Z)-enolates typically lead to syn-aldol products, while (E)-enolates generally afford anti-aldol products, consistent with a chair-like transition state model. capes.gov.brcore.ac.uk
Steric Effects: The steric bulk of the substituents on the enolate (R¹), the aldehyde (R²), and the boron ligands (L) all play a crucial role in dictating the facial selectivity of the reaction. numberanalytics.comnumberanalytics.com Larger groups will preferentially occupy positions in the transition state that minimize steric clashes.
Electronic Effects: The electronic properties of the substituents can also influence the stability of the transition state and thus the stereochemical outcome. numberanalytics.comnumberanalytics.com Electron-withdrawing or electron-donating groups can alter the nucleophilicity of the enolate and the electrophilicity of the aldehyde, thereby affecting the reaction rate and selectivity.
A thorough understanding of these steric and electronic effects is essential for the rational design of stereoselective syntheses using vinyloxyboranes. numberanalytics.comchemistry-chemists.com
Strategic Applications in Complex Molecule Synthesis
Utility in Natural Product Total Synthesis
The controlled and predictable stereochemical outcome of reactions involving vinyloxyboranes makes them highly valuable in the context of natural product total synthesis. The assembly of complex natural products often requires the precise installation of multiple stereocenters, a challenge readily addressed by vinyloxyborane-mediated aldol (B89426) reactions. ust.hk These reactions, which form a key carbon-carbon bond while simultaneously creating up to two new stereocenters, benefit from well-defined, chair-like transition states that allow for reliable prediction and control of the product's stereochemistry.
A significant application of this compound chemistry is the stereoselective synthesis of polyketide natural products, which are rich in hydroxyl and methyl-substituted stereocenters. For instance, the generation of (Z)-vinyloxyboranes through the 1,4-hydroboration of (E)-α,β-unsaturated ketones with reagents like dicyclohexylborane (B74569) provides a pathway to syn-aldol products. rsc.orgscilit.com This methodology is crucial for building the carbon backbones of macrolide antibiotics and other complex polyketides where a syn relationship between adjacent hydroxyl and methyl groups is common. The ability to generate specific this compound geometries (E or Z) directly influences the diastereoselectivity of the subsequent aldol reaction, providing chemists with a powerful tool to construct the desired target molecule. ust.hk The impact of such aldol reactions is evident in the synthesis of numerous complex molecules where they serve as a cornerstone of the synthetic strategy. acs.org The logic of total synthesis often involves dissecting a complex target into simpler, achievable fragments, and this compound-based bond formations are frequently employed in the convergent assembly of these fragments. ysu.am
Enantioselective Construction of Chiral Centers and Stereogenic Quaternary Carbons
A central challenge in organic synthesis is the enantioselective formation of chiral centers. wikipedia.org Vinyloxyboranes are at the forefront of methodologies developed to meet this challenge, particularly in the asymmetric aldol reaction. By employing chiral auxiliaries on the ketone precursor or using chiral borane (B79455) reagents, chemists can generate vinyloxyboranes that react with achiral aldehydes to produce aldol products with high enantiomeric excess. ust.hk For example, the use of diisopinocampheylborane (B13816774) for the hydroboration of unsaturated ketones leads to chiral (Z)-vinyloxyboranes that yield syn-aldols with excellent enantioselectivity. rsc.orgscilit.com
The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—represents a particularly formidable synthetic hurdle due to the steric congestion involved. nih.gov Recent advancements have demonstrated the utility of boron enolates (vinyloxyboranes) in catalytic systems designed to create these challenging motifs. A notable example is the iridium-catalyzed asymmetric allylic alkylation of boron enolates derived from α-aryl ketones. This method successfully constructs acyclic all-carbon quaternary stereocenters in high yields and enantioselectivities. acs.org Similarly, copper-catalyzed conjugate additions of organozinc reagents to cyclic enones, utilizing chiral N-heterocyclic carbene (NHC) ligands, have proven effective for creating quaternary stereocenters. organic-chemistry.org While this example uses organozinc reagents, the underlying principle of using a chiral catalyst to control the approach of a nucleophile to a sterically hindered center is broadly applicable and highlights the type of advanced transformations where boron enolates are finding new applications. The design of nucleoside analogues bearing C2′ or C3′-stereogenic all-carbon quaternary centers for potential therapeutic use further underscores the importance of developing such methods. mdpi.com
Enabling Reagents for Site-Selective Functionalization of Heterocycles
Heterocyclic compounds are ubiquitous in pharmaceuticals and biologically active natural products, making the development of methods for their precise functionalization a key research area. semanticscholar.org Site-selective functionalization involves modifying a specific position of a molecule in the presence of other, similarly reactive sites. nih.govrsc.org Vinyloxyboranes can act as potent and specific nucleophiles in reactions aimed at functionalizing heterocyclic systems.
The reactivity of vinyloxyboranes can be tuned to achieve high regioselectivity. For instance, in the functionalization of pyridine (B92270) derivatives, which are core structures in many drugs, achieving substitution at a specific carbon atom (e.g., C4) is a common challenge. frontiersin.org While many methods rely on activating the pyridine ring, for example by forming N-substituted pyridinium (B92312) salts, the subsequent reaction with a nucleophile must be highly selective. frontiersin.org The controlled generation and reaction of a this compound can provide the required specificity to add a carbon substituent at the desired position. The choice of boron substituents and reaction conditions influences the nucleophilicity and steric profile of the this compound, allowing for the selective targeting of a particular site on a complex heterocyclic scaffold. nih.gov This level of control is essential for the efficient synthesis and derivatization of bioactive heterocyclic molecules. semanticscholar.org
Development of Novel Catalytic Systems for Carbon-Carbon Bond Formation
Vinyloxyboranes are not only key substrates in established reactions but also integral components in the development of new catalytic systems for carbon-carbon bond formation. numberanalytics.comicmpp.ro The predictable reactivity of organoboron compounds makes them ideal partners in transition metal-catalyzed cross-coupling reactions. icmpp.roscientificupdate.com
Synthesis of Pharmaceutically Relevant Intermediates
The production of active pharmaceutical ingredients (APIs) often involves the synthesis of complex chiral intermediates. hitachi.comglobelapharma.comzenfoldst.com this compound chemistry provides a robust platform for the stereocontrolled synthesis of such building blocks. acs.org The ability to construct β-hydroxy carbonyl compounds with high diastereo- and enantioselectivity is particularly relevant, as this motif is present in numerous drug molecules. ust.hknih.gov
For example, the synthesis of intermediates for HMG-CoA reductase inhibitors (statins) often requires the creation of a specific chiral alcohol. nih.gov this compound-mediated aldol reactions can produce the necessary β-hydroxy ester precursor with the correct stereochemistry. An efficient synthesis of a key intermediate for the narcotic analgesic remifentanil, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, highlights the complexity of pharmaceutical intermediates that require precise control over functional group installation. researchgate.net The principles of stereoselective C-C bond formation using vinyloxyboranes are directly applicable to the synthesis of such complex and valuable molecules. The generation of chiral intermediates remains a critical task in the pharmaceutical industry, and the reliability and versatility of this compound reactions ensure their continued importance in this field. nih.gov
Future Perspectives and Emerging Research Directions
Expansion of Substrate Scope and Reaction Architectures
A primary focus of ongoing research is to broaden the range of substrates that can effectively participate in vinyloxyborane reactions and to design novel reaction cascades and multicomponent reactions (MCRs). researchgate.netbeilstein-journals.org
Expansion of Substrate Scope: While the aldol (B89426) reaction of vinyloxyboranes with aldehydes and ketones is well-established, efforts are underway to include less reactive electrophiles and new pronucleophiles. nih.govresearchgate.net For instance, the use of imines in Mannich-type reactions is an active area of investigation, providing access to valuable β-amino carbonyl compounds. nih.govbikaken.or.jp Researchers are also exploring the use of α,β-unsaturated compounds as substrates, leading to conjugate addition products. acs.org Furthermore, the development of methods for the generation of vinyloxyboranes from a wider array of starting materials, such as diazo esters and α,α-diboryl compounds, is expanding the accessible structural diversity. nih.govnih.gov
Novel Reaction Architectures: The development of cascade or tandem reactions involving this compound intermediates is a key strategy for increasing molecular complexity in a single synthetic operation. nih.gov These processes, where a single catalyst or reagent promotes multiple bond-forming events, are highly efficient and atom-economical. For example, a multicomponent reaction could involve the in situ generation of a this compound, followed by its reaction with an electrophile, and a subsequent cyclization, all in one pot. nih.govmdpi.com The integration of this compound chemistry with other powerful transformations, such as cross-coupling reactions, is also a promising avenue for creating novel reaction architectures. dokumen.pub
Table 1: Examples of Expanded Substrate Scope in this compound Reactions This table is interactive. Click on the headers to sort.
| Pronucleophile Source | Electrophile | Reaction Type | Key Feature |
|---|---|---|---|
| Diazo Esters | Imines | Multicomponent Mannich Reaction | Access to α,α-disubstituted β-amino esters. nih.gov |
| α,β-Unsaturated Ketones | Aldehydes | Reductive Aldol Reaction | Formation of syn β-hydroxyketones. researchgate.net |
| Benzyldiboronates | Esters/Amides | Ketone Synthesis | Tolerates substrates with acidic α-protons. nih.gov |
| Ketene (B1206846) | Nitriles | β-Iminothioate Synthesis | Reaction with less common electrophiles. oup.com |
Development of Chiral this compound Reagents and Catalysts
Asymmetric synthesis is a cornerstone of modern chemistry, and the development of chiral this compound reagents and catalysts is a major research thrust. researchgate.netchiralpedia.com The goal is to achieve high levels of enantioselectivity and diastereoselectivity in carbon-carbon bond-forming reactions. researchgate.net
Chiral this compound Reagents: One approach involves the use of chiral auxiliaries attached to the boron atom or the vinyloxy moiety. researchgate.net For example, (diisopinocampheyl)borane can be used to generate chiral vinyloxyboranes that subsequently react with aldehydes to afford aldol products with high enantiomeric excess. researchgate.netresearchgate.net The development of new, readily accessible, and highly effective chiral ligands for boron is crucial for the advancement of this area. numberanalytics.comuv.es
Chiral Catalysts: An alternative and often more attractive strategy is the use of a chiral catalyst to control the stereochemical outcome of the reaction. This catalytic approach is more atom-economical. chiralpedia.comscienceopen.com Researchers are designing novel chiral Lewis acids and organocatalysts that can activate the electrophile and direct the approach of the this compound nucleophile in a stereocontrolled manner. scienceopen.comkyoto-u.ac.jp For instance, chiral BINOL-derived phosphoric acids have shown promise in catalyzing enantioselective Mannich-type reactions. scienceopen.com The development of metal-based chiral catalysts, such as those based on rhodium or copper, is also an active area of research. researchgate.netnih.gov
Table 2: Strategies for Asymmetric Synthesis with Vinyloxyboranes This table is interactive. Click on the headers to sort.
| Approach | Description | Example | Reference |
|---|---|---|---|
| Chiral Reagents | Use of stoichiometric chiral boranes to generate chiral vinyloxyboranes. | (Diisopinocampheyl)borane for reductive aldol reactions. | researchgate.net |
| Chiral Auxiliaries | Attachment of a chiral group to the ketone or ester precursor. | Imidazolidinone-bound glycine (B1666218) enolates for aldol condensations. | researchgate.net |
| Chiral Catalysts | Use of a substoichiometric amount of a chiral catalyst to induce stereoselectivity. | Chiral BINOL-derived phosphoric acid for enantioselective Mannich reactions. | scienceopen.com |
| Metal-Based Catalysis | Employment of chiral metal complexes to control the reaction. | Rhodium-catalyzed asymmetric reductive aldol reactions. nih.gov | nih.gov |
Mechanistic Refinements for Enhanced Predictive Control
A deeper understanding of the reaction mechanisms governing this compound reactivity is essential for enhancing predictive control and for the rational design of new reactions and catalysts. chemistrydocs.com Computational methods, particularly Density Functional Theory (DFT), are playing an increasingly important role in elucidating these mechanisms. capes.gov.brcoe.eduosti.gov
Researchers are using DFT calculations to model the transition states of this compound reactions, providing insights into the origins of stereoselectivity. researchgate.netmdpi.com For example, calculations can help to explain why a particular combination of a this compound and an aldehyde leads to a syn or anti aldol product by comparing the energies of the competing chair-like and boat-like transition states. researchgate.netust.hk These computational studies, when combined with experimental data from kinetic studies and spectroscopic analysis, provide a powerful tool for refining mechanistic models. acs.org A more robust predictive understanding will allow chemists to select the optimal reaction conditions to achieve a desired outcome, minimizing the need for extensive empirical screening.
Integration with Flow Chemistry and Automation Technologies
The integration of this compound chemistry with flow chemistry and automated synthesis platforms represents a significant step towards more efficient, scalable, and safer chemical processes. dokumen.pubnih.gov
Flow Chemistry: Performing reactions in continuous flow reactors offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for straightforward scaling up. nih.gov The generation and use of potentially unstable intermediates like vinyloxyboranes can be particularly well-suited to flow chemistry, where they can be generated and consumed in a continuous stream, minimizing decomposition.
Automation: Automated synthesis platforms, often incorporating robotics, can perform a large number of experiments in a short period, accelerating the discovery of new reactions and the optimization of existing ones. nih.govyoutube.com These systems can be used for high-throughput screening of different substrates, catalysts, and reaction conditions for this compound-mediated transformations. The data generated from these automated experiments can also be used to train machine learning algorithms to predict reaction outcomes, further accelerating the discovery process. researchgate.net The combination of this compound chemistry with these advanced technologies holds the promise of transforming how complex molecules are synthesized in both academic and industrial settings.
Q & A
Q. What established methods synthesize vinyloxyborane, and how are reaction conditions optimized?
Vinyloxyboranes are synthesized via two primary routes: (1) reaction of thioboronites with carbonyl compounds/ketenes, and (2) trialkylboranes reacting with α-diazocarbonyl compounds. Optimization involves adjusting stoichiometric ratios (e.g., 1:1 to 1:2 for borane:carbonyl), temperature (-78°C to ambient), and solvent polarity (e.g., THF or DCM). Characterization via ¹¹B NMR (δ 30–40 ppm for sp²-hybridized boron) and IR spectroscopy (C=O and B–O stretches) is critical for verifying intermediates .
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
Key techniques include:
Q. What safety protocols are critical when handling this compound?
Use impermeable gloves (e.g., nitrile with tested breakthrough times) and tightly sealed goggles. Work under inert atmospheres (argon/nitrogen) in fume hoods. Avoid protic solvents to minimize decomposition. Refer to SDS guidelines for reactive boron compounds .
Q. How do solvents influence the stability of this compound intermediates?
Polar aprotic solvents (e.g., THF) stabilize vinyloxyboranes via boron-solvent coordination. Protic solvents (e.g., water, alcohols) induce rapid hydrolysis. Stability assays using time-resolved NMR under varying conditions are recommended .
Q. What are the challenges in isolating this compound derivatives?
Thermal sensitivity necessitates low-temperature crystallization (e.g., -20°C in hexane) and Schlenk-line techniques. Purity is assessed via elemental analysis and differential scanning calorimetry (DSC) for decomposition thresholds .
Advanced Research Questions
Q. What mechanistic pathways explain this compound’s role in forming β-hydroxy thiolesters or ketones?
The reaction involves nucleophilic attack by carbonyl oxygen on boron, followed by proton transfer and elimination. Isotopic labeling (e.g., ¹⁸O in carbonyl groups) and kinetic studies (e.g., rate dependence on borane concentration) validate intermediates. Computational DFT (e.g., B3LYP/6-31G*) maps transition states and orbital interactions .
Q. How can discrepancies in reported catalytic efficiencies of this compound be resolved?
Systematic studies should:
Q. What computational approaches model the electronic structure of this compound intermediates?
Density Functional Theory (DFT) with basis sets like 6-311++G(d,p) calculates molecular orbitals and charge distribution. Atoms-in-Molecules (AIM) analysis evaluates bond critical points. Compare computed ¹¹B NMR shifts (e.g., using GIAO method) with experimental data for validation .
Q. How do steric effects in trialkylboranes influence this compound reactivity?
Bulky substituents (e.g., cyclohexyl vs. methyl) reduce reaction rates due to hindered boron accessibility. Kinetic studies (variable-temperature NMR) and Hammett plots correlate substituent effects with activation energies. Competitive experiments with mixed boranes quantify steric contributions .
Q. What strategies address contradictions in spectroscopic data for this compound adducts?
- Reproducibility : Replicate synthesis under inert conditions.
- Multi-technique validation : Combine NMR, IR, and mass spectrometry.
- Dynamic NMR : Resolve fluxional behavior in boron environments (e.g., temperature-dependent ¹¹B splitting) .
Methodological Guidance
- Experimental Design : Follow protocols in for detailed methodology sections, including stoichiometry, solvent purification, and inert-atmosphere techniques.
- Data Analysis : Use software like Gaussian for DFT or MestReNova for NMR processing. Reference for reaction optimization benchmarks.
- Contradiction Resolution : Apply ’s framework (measurable variables, statistical tools) to isolate variables (e.g., moisture, catalyst loading).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
